molecular formula C7H16ClNO3 B2435668 4,4-Dimethoxypiperidin-3-ol hydrochloride CAS No. 1909309-19-8

4,4-Dimethoxypiperidin-3-ol hydrochloride

Cat. No.: B2435668
CAS No.: 1909309-19-8
M. Wt: 197.66
InChI Key: YEHXRLQKOIUUKU-UHFFFAOYSA-N
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Description

4,4-Dimethoxypiperidin-3-ol hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two methoxy groups attached to the fourth carbon and a hydroxyl group attached to the third carbon of the piperidine ring, with the hydrochloride salt form enhancing its solubility in water.

Properties

IUPAC Name

4,4-dimethoxypiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-10-7(11-2)3-4-8-5-6(7)9;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHXRLQKOIUUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCNCC1O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethoxypiperidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions, commonly using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of 4,4-Dimethoxypiperidin-3-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethoxypiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, sodium methoxide, methyl iodide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of deoxygenated piperidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4,4-Dimethoxypiperidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

4,4-Dimethoxypiperidin-3-ol hydrochloride can be compared with other piperidine derivatives, such as:

    4-Methoxypiperidine: Lacks the second methoxy group, resulting in different chemical and biological properties.

    3-Hydroxypiperidine: Lacks the methoxy groups, leading to variations in reactivity and applications.

    4,4-Dimethylpiperidine:

The uniqueness of 4,4-Dimethoxypiperidin-3-ol hydrochloride lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

4,4-Dimethoxypiperidin-3-ol hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4,4-Dimethoxypiperidin-3-ol hydrochloride is C10H15ClN2O2C_{10}H_{15}ClN_2O_2. The compound features two methoxy groups at the 4-position of the piperidine ring, which significantly influences its biological activity.

Target Receptors

The primary biological target for 4,4-Dimethoxypiperidin-3-ol hydrochloride is the chemokine receptor CCR5 . This receptor is crucial for the entry of HIV into host cells. By acting as an antagonist to CCR5, this compound may prevent HIV infection and alter immune cell signaling pathways.

Biochemical Pathways

The interaction with CCR5 leads to a cascade of biochemical effects:

  • Inhibition of HIV Entry : The blockade of CCR5 disrupts the entry process of HIV-1 into cells.
  • Modulation of Neurotransmitter Levels : The compound has been shown to influence neurotransmitter synthesis and degradation pathways, affecting mood and cognitive functions.

Antimicrobial Properties

Research indicates that 4,4-Dimethoxypiperidin-3-ol hydrochloride exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : It has been observed to cause G2/M phase accumulation in certain cancer cells.
  • Cytotoxicity : The compound displays significant cytotoxic effects against neoplastic cells with submicromolar CC50 values .

Case Studies and Research Findings

Several studies have explored the biological activity of 4,4-Dimethoxypiperidin-3-ol hydrochloride:

  • Study on Antiviral Activity :
    • Objective : To assess the efficacy of the compound in inhibiting HIV replication.
    • Findings : The compound effectively blocked CCR5-mediated entry of HIV into CD4+ T-cells, demonstrating significant antiviral activity.
  • Cytotoxicity Assessment :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound exhibited selective toxicity towards malignant cells while sparing non-malignant cells, indicating a favorable therapeutic index .

Data Summary

Biological ActivityObservationsReferences
AntiviralInhibits HIV entry via CCR5 blockade
AntimicrobialEffective against multiple bacterial strains
CytotoxicityInduces apoptosis in cancer cells
Selective ToxicityHigher toxicity towards malignant cells

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